N-(2,3-dichlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide
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Overview
Description
N-(2,3-dichlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide: is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorophenyl group and a benzofuran moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:
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Formation of the Benzofuran Core: : The benzofuran core can be synthesized through the cyclization of appropriate precursors. One common method involves the use of 2-hydroxybenzaldehyde and an ethyl-substituted acetylene in the presence of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere.
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Introduction of the Acetamide Group: : The acetamide group can be introduced by reacting the benzofuran derivative with chloroacetyl chloride in the presence of a base like triethylamine. This step forms the intermediate 2-(5-ethyl-1-benzofuran-3-yl)acetamide.
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Attachment of the Dichlorophenyl Group: : The final step involves the reaction of the intermediate with 2,3-dichloroaniline under suitable conditions, such as heating in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a dihydro derivative.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dichlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is studied for its potential as a pharmacophore. It may exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, research is focused on its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dichlorophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide: Similar structure with a methyl group instead of an ethyl group.
N-(2,3-dichlorophenyl)-2-(5-ethyl-1-benzothiophene-3-yl)acetamide: Benzothiophene moiety instead of benzofuran.
N-(2,3-dichlorophenyl)-2-(5-ethyl-1-indole-3-yl)acetamide: Indole moiety instead of benzofuran.
Uniqueness
The uniqueness of N-(2,3-dichlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide lies in its specific substitution pattern and the presence of both dichlorophenyl and benzofuran groups. This combination imparts distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO2/c1-2-11-6-7-16-13(8-11)12(10-23-16)9-17(22)21-15-5-3-4-14(19)18(15)20/h3-8,10H,2,9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBFCCGOSBTROJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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